The synthesis of calcium lactobionate can be achieved through multiple methods:
Calcium lactobionate has a molecular formula of . The structure consists of a lactobionic acid moiety bound to a calcium ion.
Calcium lactobionate participates in several chemical reactions:
The mechanism by which calcium lactobionate exerts its effects primarily revolves around its role as an antioxidant and preservative:
Studies have shown that formulations containing calcium lactobionate exhibit enhanced stability against microbial contamination compared to control samples .
Calcium lactobionate exhibits several notable physical and chemical properties:
Calcium lactobionate has diverse applications across various fields:
Recent studies have focused on microencapsulation techniques involving calcium lactobionate to enhance the stability of bioactive compounds in food applications . This approach aims to protect sensitive ingredients from degradation during processing and storage.
Calcium lactobionate is the calcium salt of lactobionic acid (4-O-β-D-galactopyranosyl-D-gluconic acid), with the empirical formula C₂₄H₄₂CaO₂₄ (anhydrous) or C₁₂H₂₁O₁₂·½Ca·H₂O (monohydrate) and a molecular weight of 754.65 g/mol (anhydrous) or 395.34 g/mol (monohydrate) [3] [8] [10]. Structurally, it consists of a gluconic acid moiety linked via a β-1,4-glycosidic bond to galactose, with calcium ions neutralizing the carboxylate groups. This configuration enables unique coordination chemistry: calcium ions form complexes through ionic interactions with the carboxylate group and hydrogen bonding with multiple hydroxyl groups, resulting in an octahedral coordination sphere [6] [8].
Key physicochemical properties include:
Structural verification techniques:
Table 1: Molecular Specifications of Calcium Lactobionate Forms
Form | Molecular Formula | Molecular Weight (g/mol) | Water Content (%) |
---|---|---|---|
Anhydrous | C₂₄H₄₂CaO₂₄ | 754.65 | ≤2.0 |
Monohydrate | C₁₂H₂₁O₁₂·½Ca·H₂O | 395.34 | 4.0–5.5 |
Table 2: Comparative Stability of Lactobionate Salts
Salt | Stability (40°C, 75% RH) | Degradation Products |
---|---|---|
Calcium lactobionate | Stable for 6 months | None detected |
Lactobionic acid | Converts to δ-lactone | Gel-like polymer |
Lactobionic acid was first identified in the early 20th century during carbohydrate oxidation studies, but its calcium salt emerged as industrially significant only in the 1950s. Initial production relied on chemical oxidation of lactose using bromine or catalytic metals, which suffered from low yields (<50%) and required toxic heavy metals [4] [6]. The 1980s marked a pivotal shift with the discovery of the glucose-fructose oxidoreductase (GFOR)/glucono-δ-lactonase (GL) enzymatic complex in Zymomonas mobilis. This system enabled efficient biosynthesis: lactose is oxidized to lactobiono-δ-lactone while fructose is reduced to sorbitol, followed by hydrolysis to lactobionic acid. pH control during fermentation with calcium hydroxide directly yielded calcium lactobionate [2] [6].
Industrial milestones:
Drivers for adoption:
Table 3: Historical Evolution of Calcium Lactobionate Production Methods
Era | Method | Catalyst | Yield | Purity |
---|---|---|---|---|
Pre-1980s | Chemical oxidation | Bromine/Pt catalysts | 30–50% | 70–80% |
1980s–2000s | Z. mobilis fermentation | GFOR/GL enzymes | 84% | 95% |
Post-2008 | Fungal lactose oxidase | Paraconiothyrium sp. | >90% | >97% |
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